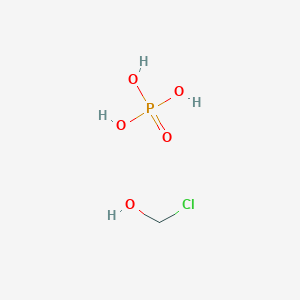

Phosphoric acid--chloromethanol (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphoric acid–chloromethanol (1/1) is a compound formed by the combination of phosphoric acid and chloromethanol in a 1:1 molar ratio. Phosphoric acid, a triprotic acid, is widely used in various industrial applications, while chloromethanol, also known as chloromethyl alcohol, is an organic compound with a hydroxyl group and a chlorine atom attached to a methane backbone. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphoric acid–chloromethanol (1/1) can be synthesized through the direct reaction of phosphoric acid with chloromethanol. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The general reaction can be represented as:

H3PO4+CH3ClOH→H3PO4–CH3ClOH

Industrial Production Methods: Industrial production of phosphoric acid–chloromethanol (1/1) involves the careful mixing of phosphoric acid and chloromethanol in large reactors. The reaction is carried out at a controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Phosphoric acid–chloromethanol (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives and chlorinated organic compounds.

Reduction: Reduction reactions can lead to the formation of phosphorous acid and methanol derivatives.

Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, leading to the formation of different phosphoric acid esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.

Substitution: Nucleophiles like hydroxide ions (OH^-) and amines (NH_2R) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phosphoric acid derivatives and chlorinated organic compounds.

Reduction: Phosphorous acid and methanol derivatives.

Substitution: Various phosphoric acid esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid–chloromethanol (1/1) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of phosphoric acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The hydroxyl group of chloromethanol can form hydrogen bonds with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid–chloromethanol (1/1) can be compared with other similar compounds such as:

Phosphoric acid–methanol (1/1): Lacks the chlorine atom, resulting in different reactivity and applications.

Phosphoric acid–chloroethanol (1/1): Contains an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.

Phosphoric acid–chloropropanol (1/1): Has a longer carbon chain, affecting its solubility and reactivity.

The uniqueness of phosphoric acid–chloromethanol (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications in various fields.

Eigenschaften

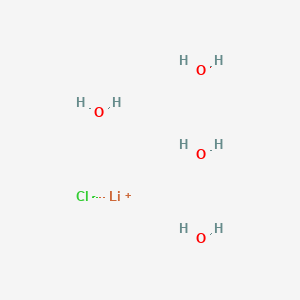

CAS-Nummer |

56590-75-1 |

|---|---|

Molekularformel |

CH6ClO5P |

Molekulargewicht |

164.48 g/mol |

IUPAC-Name |

chloromethanol;phosphoric acid |

InChI |

InChI=1S/CH3ClO.H3O4P/c2-1-3;1-5(2,3)4/h3H,1H2;(H3,1,2,3,4) |

InChI-Schlüssel |

OKLBIBSEZDPUBY-UHFFFAOYSA-N |

Kanonische SMILES |

C(O)Cl.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)

![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)

![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)